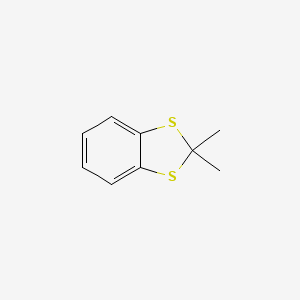

2,2-Dimethyl-1,3-benzodithiole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-1,3-benzodithiole is a useful research compound. Its molecular formula is C9H10S2 and its molecular weight is 182.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

Reactivity and Synthesis:

2,2-Dimethyl-1,3-benzodithiole serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in multiple reactions makes it valuable for creating complex molecular architectures. For example, it can undergo cyclization reactions to form larger heterocyclic compounds, which are often used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Functionalized Derivatives

A study demonstrated the synthesis of functionalized derivatives of this compound through a one-pot reaction involving active methylene compounds. This method showed high efficiency and selectivity, allowing for the rapid development of new materials for further research .

Material Science

Conductive Polymers:

The compound is utilized in the development of conductive polymers due to its electron-donating properties. It has been incorporated into polymer matrices to enhance electrical conductivity, making it suitable for applications in flexible electronics and organic photovoltaics .

| Material | Application | Properties |

|---|---|---|

| Conductive Polymers | Flexible electronics | Enhanced electrical conductivity |

| Organic Photovoltaics | Solar cells | Improved charge transport |

Biological Applications

Pharmacological Potential:

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, certain derivatives have shown binding affinity to specific receptors involved in various physiological processes, suggesting potential therapeutic applications .

Case Study: Binding Affinity Studies

In vitro studies have revealed that certain benzodithiole derivatives can effectively bind to angiotensin II AT1 receptors, which are crucial targets in hypertension treatment. This highlights the compound's potential as a scaffold for drug design .

Environmental Chemistry

Green Chemistry Applications:

The synthesis of this compound can be performed under environmentally friendly conditions using elemental sulfur as a reactant. This method aligns with green chemistry principles by minimizing hazardous waste and energy consumption during synthesis .

| Synthesis Method | Environmental Impact | Benefits |

|---|---|---|

| Elemental Sulfur Reaction | Low waste generation | Energy-efficient process |

| Room Temperature Reactions | Minimal energy input | Simplified reaction conditions |

Propriétés

Numéro CAS |

87473-92-5 |

|---|---|

Formule moléculaire |

C9H10S2 |

Poids moléculaire |

182.3 g/mol |

Nom IUPAC |

2,2-dimethyl-1,3-benzodithiole |

InChI |

InChI=1S/C9H10S2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 |

Clé InChI |

FTUFPWPQDCCWPZ-UHFFFAOYSA-N |

SMILES |

CC1(SC2=CC=CC=C2S1)C |

SMILES canonique |

CC1(SC2=CC=CC=C2S1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.